molecular formula C12H18N3O14P3 B048520 ap-dUTP CAS No. 179101-49-6

ap-dUTP

Cat. No.: B048520
CAS No.: 179101-49-6
M. Wt: 521.2 g/mol
InChI Key: BGGIMXKBIBMKBL-IVZWLZJFSA-N
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Description

Aminoallyl-deoxyuridine-5’-triphosphate (ap-dUTP) is a modified nucleotide that can be incorporated into DNA during enzymatic synthesis. This compound is particularly useful in molecular biology and biochemistry for labeling DNA with various tags, such as fluorescent dyes or biotin, which can then be used for detection and analysis purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminoallyl-deoxyuridine-5’-triphosphate can be synthesized through enzymatic incorporation methods. The most common approach involves the use of DNA polymerases, such as reverse transcriptase, Taq DNA polymerase, or phi29 DNA polymerase, to incorporate the modified nucleotide into DNA during processes like reverse transcription, polymerase chain reaction (PCR), or nick translation .

Industrial Production Methods

In industrial settings, aminoallyl-deoxyuridine-5’-triphosphate is typically produced in large quantities using optimized enzymatic synthesis protocols. These protocols ensure high yield and purity of the compound, which is then supplied as aqueous solutions titrated to a neutral pH with sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions

Aminoallyl-deoxyuridine-5’-triphosphate undergoes various chemical reactions, primarily involving its aminoallyl group. These reactions include:

Common Reagents and Conditions

Common reagents used in reactions involving aminoallyl-deoxyuridine-5’-triphosphate include:

Major Products Formed

The major products formed from reactions involving aminoallyl-deoxyuridine-5’-triphosphate are labeled DNA molecules. These labeled DNA molecules can be used in various applications, such as fluorescence in situ hybridization (FISH), microarray analysis, and dot blot hybridization .

Comparison with Similar Compounds

Aminoallyl-deoxyuridine-5’-triphosphate is unique in its ability to be easily incorporated into DNA and subsequently labeled with a wide range of tags. Similar compounds include:

Compared to these similar compounds, aminoallyl-deoxyuridine-5’-triphosphate offers a versatile and efficient method for labeling DNA with various tags, making it a valuable tool in molecular biology and biochemistry .

Properties

IUPAC Name

[[(2R,3S,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N3O14P3/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h5,8-10,16H,3-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21)/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGIMXKBIBMKBL-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N3O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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